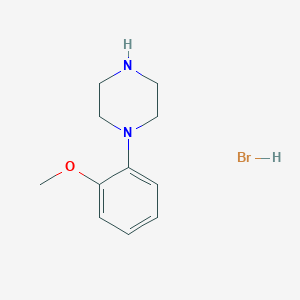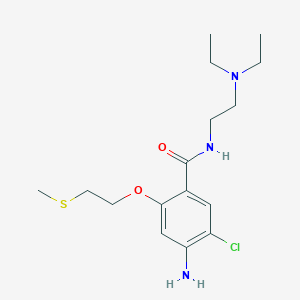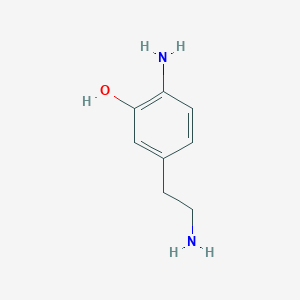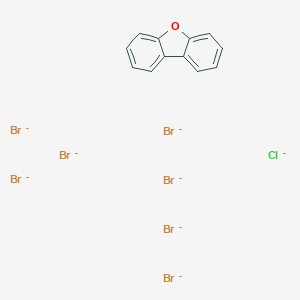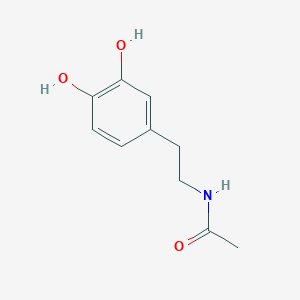![molecular formula C21H23N5O6S B008567 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-69-1](/img/structure/B8567.png)
9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, and perception, among other functions. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to have activity at other serotonin receptors, including 5-HT2B and 5-HT2C, which may contribute to its effects.
Efectos Bioquímicos Y Fisiológicos
9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin, dopamine, and norepinephrine levels in the brain, which may contribute to its effects on mood, perception, and behavior. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in large quantities. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been extensively studied for its potential use in various scientific research applications. However, there are also limitations to its use. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have potential toxic effects, particularly at high doses. Additionally, its effects may be variable and dependent on a range of factors, including dose, route of administration, and individual differences.
Direcciones Futuras
There are several future directions for research on 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of interest is its potential use in the treatment of psychiatric disorders, particularly those involving serotonin dysfunction. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione may also have potential as a tool for studying the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand the safety and toxicity of 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione and its potential for abuse.
Métodos De Síntesis
The synthesis of 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione involves the reaction of 2-ethylsulfanyl ethylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of sodium hydroxide. The resulting intermediate is then reacted with 1-benzylpiperazine in the presence of sodium hydride to yield 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione. The synthesis method has been well-established and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and can act as a partial agonist at this receptor. 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to have activity at other serotonin receptors, including 5-HT2B and 5-HT2C. Additionally, 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have activity at dopamine and norepinephrine receptors.
Propiedades
Número CAS |
102212-69-1 |
|---|---|
Nombre del producto |
9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
Fórmula molecular |
C21H23N5O6S |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
9-benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H23N5O6S/c1-4-33(31,32)11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3 |
Clave InChI |
MIJYJMAONHEJCU-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
SMILES canónico |
CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Sinónimos |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylsulfonyl)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



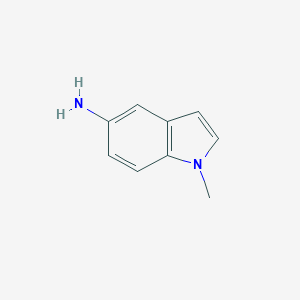
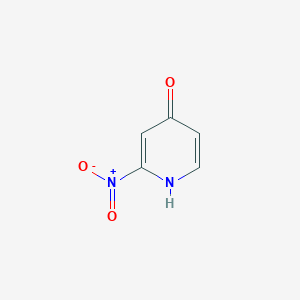
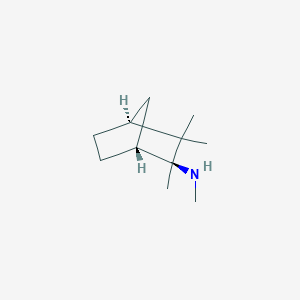
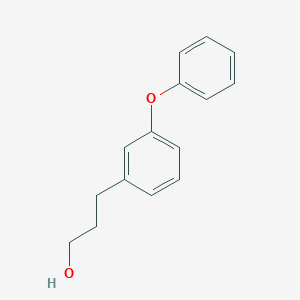
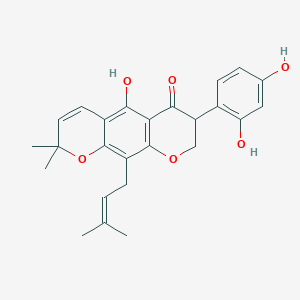
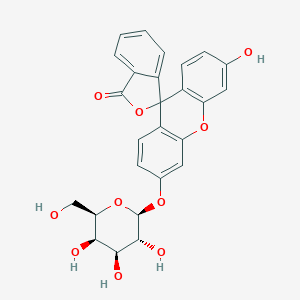
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)

